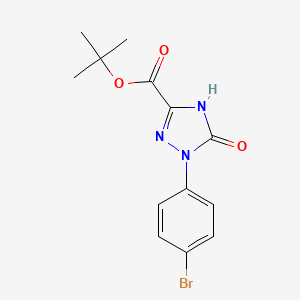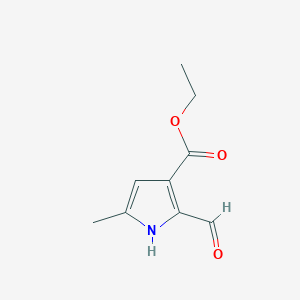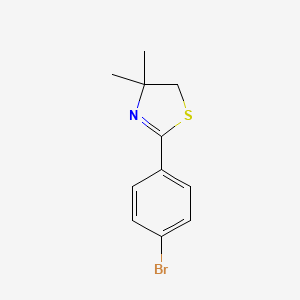![molecular formula C8H5BrFNO B13918345 6-Bromo-3-(fluoromethyl)benzo[d]isoxazole](/img/structure/B13918345.png)
6-Bromo-3-(fluoromethyl)benzo[d]isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-(fluoromethyl)benzo[d]isoxazole is a heterocyclic compound that features a bromine atom and a fluoromethyl group attached to a benzo[d]isoxazole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-(fluoromethyl)benzo[d]isoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a brominated precursor, which undergoes a cyclization reaction with a fluoromethylating agent. The reaction conditions often involve the use of catalysts such as copper(I) or ruthenium(II) to facilitate the cycloaddition reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-3-(fluoromethyl)benzo[d]isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bromine or fluoromethyl groups.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzo[d]isoxazole derivatives.
Scientific Research Applications
6-Bromo-3-(fluoromethyl)benzo[d]isoxazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(fluoromethyl)benzo[d]isoxazole involves its interaction with specific molecular targets. For example, it may act as an inhibitor of bromodomain-containing proteins, which play a role in gene regulation. The compound binds to the active site of these proteins, preventing their interaction with acetylated lysine residues on histones, thereby modulating gene expression .
Comparison with Similar Compounds
- 3-(Fluoromethyl)benzo[d]isoxazole
- 6-Bromo-3-methylbenzo[d]isoxazole
- 3-Bromo-5-(fluoromethyl)isoxazole
Uniqueness: 6-Bromo-3-(fluoromethyl)benzo[d]isoxazole is unique due to the presence of both bromine and fluoromethyl groups, which confer distinct chemical properties and reactivity. This combination of substituents makes it a valuable intermediate in the synthesis of more complex molecules and enhances its potential as a pharmacophore in drug discovery .
Properties
Molecular Formula |
C8H5BrFNO |
|---|---|
Molecular Weight |
230.03 g/mol |
IUPAC Name |
6-bromo-3-(fluoromethyl)-1,2-benzoxazole |
InChI |
InChI=1S/C8H5BrFNO/c9-5-1-2-6-7(4-10)11-12-8(6)3-5/h1-3H,4H2 |
InChI Key |
HAMNCGNQZONEJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)ON=C2CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,5-Tris[2-(trifluoromethyl)-4-aminophenoxy]benzene](/img/structure/B13918269.png)
![2-[3-(1-Azetidinyl)propoxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine](/img/structure/B13918271.png)
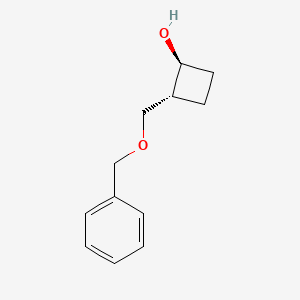

![methyl (E)-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B13918286.png)
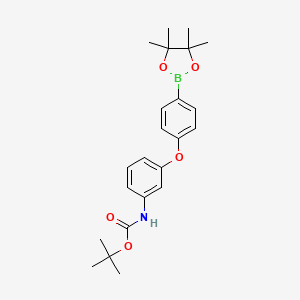
![(3R,4S,6S)-2-(aminomethyl)-6-[(1R,4S,6R)-4,6-bis(azanyl)-3-[(2R,4S,5R)-4-azanyl-6-(hydroxymethyl)-3,5-bis(oxidanyl)oxan-2-yl]oxy-2-oxidanyl-cyclohexyl]oxy-oxane-3,4,5-triol; sulfuric acid](/img/structure/B13918290.png)
![2-[(S)-4-[2-[[(S)-1-Boc-2-pyrrolidinyl]methoxy]-7-(8-chloro-1-naphthyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroacryloyl)-2-piperazinyl]acetonitrile](/img/structure/B13918293.png)
![1-[4-(Methoxymethoxy)-3-methylphenyl]ethanone](/img/structure/B13918295.png)
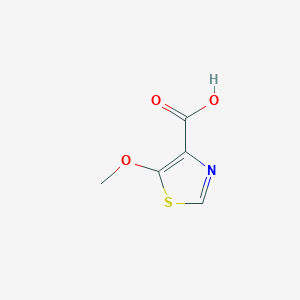
![2-[(2-Cyanoethyl)amino]-4,4,4-trifluorobutanoic acid](/img/structure/B13918313.png)
